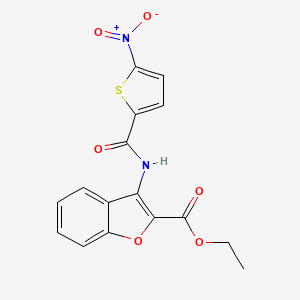

ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate

Description

Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a benzofuran core substituted with an ethyl carboxylate group at position 2 and a 5-nitrothiophene-2-amido moiety at position 2. The nitro group on the thiophene ring confers strong electron-withdrawing properties, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

ethyl 3-[(5-nitrothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O6S/c1-2-23-16(20)14-13(9-5-3-4-6-10(9)24-14)17-15(19)11-7-8-12(25-11)18(21)22/h3-8H,2H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCUHYRQMNPOBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the nitrothiophene moiety through a series of substitution reactions. The ester group is usually introduced via esterification reactions.

-

Step 1: Formation of Benzofuran Core

- Starting material: 2-hydroxybenzaldehyde

- Reaction: Cyclization with acetic anhydride

- Conditions: Acidic medium, reflux

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Substitution: The nitrothiophene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst

Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2)

Major Products Formed

Oxidation: Formation of amino derivatives

Reduction: Formation of carboxylic acids

Substitution: Formation of halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate. In vitro tests using A549 human lung adenocarcinoma cells demonstrated that derivatives containing the 5-nitrothiophene moiety exhibited potent anticancer activity. The compound's structure allows it to interact with biological targets, potentially modulating enzyme or receptor activity.

Table 1: Anticancer Activity against A549 Cells

| Compound | Concentration (µM) | Post-Treatment Viability (%) |

|---|---|---|

| This compound | 100 | 66 |

| Cisplatin | 100 | 50 |

| Control (Untreated) | - | 100 |

This table illustrates the comparative cytotoxic effects of this compound against a standard chemotherapeutic agent (cisplatin), indicating its potential as a candidate for further development in cancer treatment.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features make it valuable in the development of novel compounds with enhanced biological activities.

Synthetic Routes

The synthesis typically involves several key steps:

- Formation of Benzofuran Core : Initiated from 2-hydroxybenzaldehyde, cyclization occurs with acetic anhydride under acidic conditions.

- Nitration : The introduction of the nitro group is performed using nitric acid on a thiophene derivative.

- Amide Formation : Reacting the nitrated thiophene with an amine under basic conditions yields the amide.

- Esterification : Finally, esterification with ethanol in an acidic medium produces the final compound.

Material Science

In material science, this compound can be utilized to develop new materials with specific electronic properties due to its unique benzofuran core. This property may be exploited in creating advanced materials for electronic applications.

The biological activity of this compound has been investigated, revealing potential antimicrobial effects alongside its anticancer properties. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, enhancing its bioactivity.

Mechanism of Action

The mechanism of action of ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The benzofuran scaffold is a common feature among analogs, but substituents vary significantly, leading to differences in molecular properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Withdrawing vs. In contrast, 5-chloro-2-methoxybenzamido () combines electron-withdrawing (Cl) and electron-donating (methoxy) groups, which may alter binding affinity and metabolic stability. Methylsulfinyl in ’s compound contributes to polarity and hydrogen-bonding capacity, impacting solubility and target engagement .

Molecular Weight and Bioavailability :

- The target compound’s molecular weight (~375.36) is comparable to the chloro-methoxy analog (373.79), suggesting similar bioavailability profiles. Higher molecular weights (e.g., 360.46 in ) may reduce membrane permeability but improve target specificity.

Heterocyclic Influence :

Biological Activity

Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article delves into the synthesis, biological activities, and related research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : The initial step often utilizes 2-hydroxybenzaldehyde, which undergoes cyclization with acetic anhydride in an acidic medium to form the benzofuran structure.

- Nitration : The introduction of the nitro group is achieved through nitration with nitric acid, targeting a thiophene derivative.

- Amide Formation : This step involves reacting the nitrated thiophene with an amine under basic conditions to form the amide linkage.

- Esterification : Finally, an esterification reaction occurs with ethanol in an acidic medium to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 5-nitrothiophene moiety. In vitro tests using A549 human lung adenocarcinoma cells demonstrated that derivatives with this structure exhibited potent anticancer activity. Specifically, compounds similar to this compound showed significant cytotoxic effects when compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity against A549 Cells

| Compound | Concentration (µM) | Post-Treatment Viability (%) |

|---|---|---|

| This compound | 100 | 66 |

| Cisplatin | 100 | 50 |

| Control (Untreated) | - | 100 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In studies focusing on multidrug-resistant strains of Staphylococcus aureus, compounds featuring the nitrothiophene structure demonstrated selective antimicrobial activity. This suggests that such compounds could be valuable in developing treatments for infections caused by resistant bacteria .

Table 2: Antimicrobial Activity against Staphylococcus aureus

| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| This compound | <64 |

| Control (Vancomycin) | <16 |

Case Studies and Research Findings

A notable study published in MDPI evaluated a series of compounds related to this compound for both anticancer and antimicrobial activities. The results indicated that derivatives with specific functional groups significantly enhanced their biological efficacy against cancer cells while maintaining selective toxicity towards non-cancerous cells .

In another investigation, compounds structurally related to this compound were tested against various bacterial strains. The results showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antimicrobial agents .

Q & A

Q. What are the key synthetic routes for preparing ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or via Pd-catalyzed C–H activation.

- Step 2 : Introduction of the 5-nitrothiophene-2-amido group using coupling reagents like EDC/HOBt under inert conditions .

- Step 3 : Esterification of the carboxylate group using ethanol under acidic catalysis. Critical parameters include temperature control (0–25°C for coupling reactions), solvent choice (THF, DCM), and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign protons and carbons using deuterated solvents (e.g., CDCl₃); compare shifts with analogous benzofuran derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS.

- FT-IR : Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, amide N–H at ~3300 cm⁻¹).

- TLC : Monitor reaction progress using silica plates and UV visualization .

Q. What functional groups influence the compound’s reactivity and bioactivity?

Key groups include:

- Nitrothiophene amide : Enhances electron-withdrawing effects, impacting binding to enzymes like COX-2 .

- Benzofuran core : Provides rigidity and π-π stacking potential.

- Ethyl ester : Modulates solubility and metabolic stability. Halogen or nitro substitutions on the thiophene ring can alter lipophilicity and target affinity .

Q. How is the purity of this compound validated in synthetic workflows?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- Melting Point Analysis : Compare experimental values with literature data.

- Elemental Analysis : Confirm C, H, N, S percentages within ±0.4% of theoretical values .

Q. What are common chemical reactions involving this compound?

- Hydrolysis : Convert the ester to a carboxylic acid using NaOH/EtOH.

- Reduction : Reduce the nitro group to an amine with H₂/Pd-C.

- Nucleophilic Substitution : Replace the ester group with amines or alcohols under basic conditions .

Advanced Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Data Collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

- Visualization : Generate ORTEP diagrams with WinGX to illustrate thermal ellipsoids and packing interactions . Example: Intermolecular hydrogen bonds (O–H⋯O) stabilize crystal lattices in benzofuran derivatives .

Q. What computational strategies predict binding affinity to biological targets like COX-2?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into COX-2’s active site (PDB: 5KIR).

- Scoring Metrics : Analyze binding energy (ΔG < −8 kcal/mol) and hydrogen-bond interactions with residues like Arg120 and Tyr355 .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-protein complex .

Q. How do substituents on the thiophene ring affect structure-activity relationships (SAR)?

- Nitro Group : Enhances electron-deficient character, improving inhibition of oxidoreductases.

- Halogen Substitutions (e.g., Br, F) : Increase lipophilicity (LogP +0.5) and membrane permeability. Comparative studies show nitro derivatives exhibit 2–3× higher COX-2 inhibition than methoxy analogs .

Q. What methodologies optimize reaction yields in large-scale synthesis?

- DoE (Design of Experiments) : Use Minitab to screen variables (temperature, solvent ratio, catalyst loading).

- Flow Chemistry : Implement continuous flow reactors for amidation steps, improving yield by 15–20% .

- In Situ Monitoring : Employ ReactIR to track intermediate formation and minimize side reactions .

Q. How is the compound’s stability assessed under physiological conditions?

- pH Stability : Incubate in PBS (pH 7.4) and analyze degradation via HPLC at 24/48/72 hrs.

- Metabolic Stability : Use liver microsomes (human/rat) to measure t₁/₂ with LC-MS quantification.

- Light Sensitivity : Store samples in amber vials and monitor photodegradation by UV-Vis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.